Boc-(S)-2-amino-3-(benzylamino)propanoic acid
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Overview
Description
Boc-(S)-2-amino-3-(benzylamino)propanoic acid: is a compound used primarily in the field of organic chemistry. It is a derivative of amino acids, specifically designed to protect the amino group during peptide synthesis. The Boc group, or tert-butyloxycarbonyl group, is a common protecting group for amines, which can be removed under acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-(S)-2-amino-3-(benzylamino)propanoic acid typically involves the protection of the amino group using the Boc group. The process begins with the amino acid, which is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through crystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for the efficient production of this compound. The reaction conditions are optimized to ensure high yield and purity, often involving continuous monitoring and control of temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Boc-(S)-2-amino-3-(benzylamino)propanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA), resulting in the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Coupling Reactions: It can be used in peptide coupling reactions with carboxylic acids or other amino acids to form peptide bonds.
Common Reagents and Conditions:
Trifluoroacetic acid (TFA): Used for Boc deprotection.
Di-tert-butyl dicarbonate (Boc2O): Used for Boc protection.
Coupling agents: Such as N,N’-dicyclohexylcarbodiimide (DCC) for peptide bond formation.
Major Products:
Free amine: Obtained after Boc deprotection.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
Boc-(S)-2-amino-3-(benzylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein structure and function by creating modified peptides.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The primary function of Boc-(S)-2-amino-3-(benzylamino)propanoic acid is to protect the amino group during chemical reactions. The Boc group stabilizes the amino group, preventing it from reacting with other reagents. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine. This allows for the selective modification of the amino acid without unwanted side reactions .
Comparison with Similar Compounds
(S)-3-Benzyloxycarbonylamino-2-(Boc-amino)propionic acid: Another amino acid derivative with similar protective properties.
N-Carbobenzoxy (Cbz) protected amino acids: These compounds use the Cbz group for protection, which can be removed by catalytic hydrogenation.
Fmoc protected amino acids: The Fmoc group is another common protecting group for amines, removed under basic conditions.
Uniqueness: Boc-(S)-2-amino-3-(benzylamino)propanoic acid is unique due to its stability under a wide range of conditions and its ease of removal using mild acidic conditions. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial .
Properties
Molecular Formula |
C15H22N2O4 |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
3-(benzylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)10-16-9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
OJPNNZUWQFBECJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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